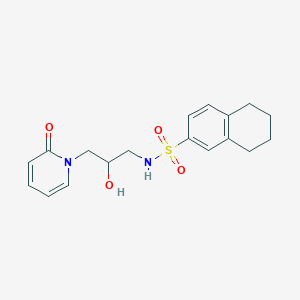
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activity
Novel sulfonamide compounds, including those with structures related to N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been synthesized and evaluated for their herbicidal activity. A study by Hosokawa et al. (2001) focused on the synthesis of optically active derivatives of N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide and their herbicidal effectiveness. The research highlighted the synthesis of enantiomers of these sulfonamide derivatives, including one with a tetrahydronaphthalene-2-sulfonamide structure, to elucidate the structure-activity relationship in terms of stereochemistry. The (S)-isomers were identified as the active forms, showcasing the potential of these compounds in agricultural applications (Hosokawa, Katsurada, Ikeda, Minami, & Jikihara, 2001).
Binding Studies and Pharmaceutical Applications
Another area of interest is the binding properties of similar sulfonamide compounds to biological molecules. For instance, Jun et al. (1971) explored the binding of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique involving a sulfonamide derivative. This study provides insights into the interaction mechanisms between sulfonamides and protein targets, which is crucial for the development of therapeutic agents (Jun, Mayer, Himel, & Luzzi, 1971).
Antimicrobial Properties and Synthesis Methods
Research on tetrahydronaphthalene-sulfonamide derivatives, as reported by Mohamed et al. (2021), has revealed potent antimicrobial agents derived from a new synthetic route. These derivatives exhibit significant inhibitory activities against various pathogenic bacterial strains and Candida Albicans. The study also introduced an efficient method for synthesizing a precursor compound, which was previously available only at a high cost, highlighting the innovation in synthetic techniques and the antimicrobial potential of these sulfonamide derivatives (Mohamed, Haiba, Mohamed, Awad, & Ahmed, 2021).
Enzyme Inhibition for Therapeutic Applications
Akbaba et al. (2014) synthesized sulfonamide derivatives from indanes and tetralines and evaluated their inhibition effects on human carbonic anhydrase isozymes. The study identified compounds with potent inhibitory effects, suggesting their utility in therapeutic applications targeting these enzymes. Such research underscores the potential of sulfonamide derivatives in the development of enzyme inhibitors for medical use (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-16(13-20-10-4-3-7-18(20)22)12-19-25(23,24)17-9-8-14-5-1-2-6-15(14)11-17/h3-4,7-11,16,19,21H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMHSLQPUAMRLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
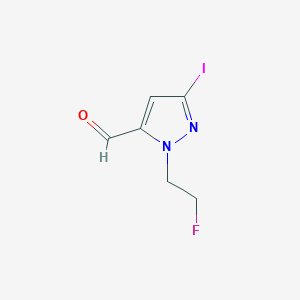
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)
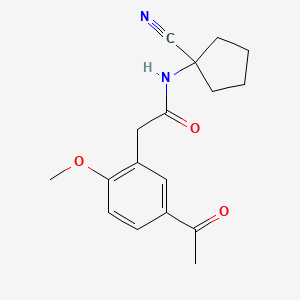
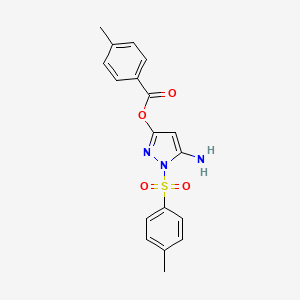

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)
![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)
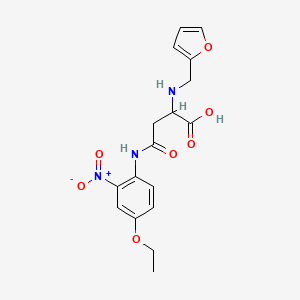


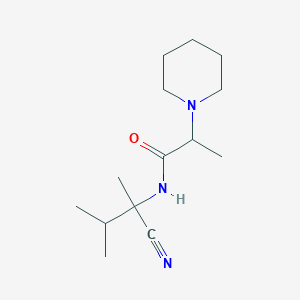
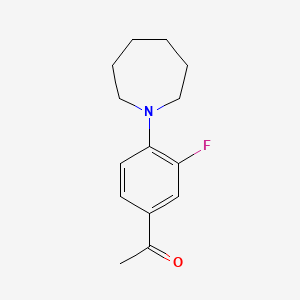
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2405115.png)
